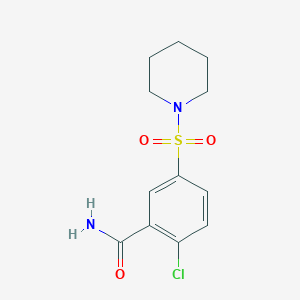
2-chloro-5-(1-piperidinylsulfonyl)benzamide
Übersicht
Beschreibung
2-chloro-5-(1-piperidinylsulfonyl)benzamide, also known as CP-690,550 or tofacitinib, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a small molecule inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways of cytokines and growth factors.
Wirkmechanismus
Tofacitinib inhibits JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAK enzymes, tofacitinib can modulate the immune response and reduce inflammation. Tofacitinib has been shown to be a potent inhibitor of JAK1 and JAK3, which are involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21. By inhibiting these cytokines, tofacitinib can reduce inflammation and modulate the immune response.
Biochemical and Physiological Effects:
Tofacitinib has been shown to have several biochemical and physiological effects. It can modulate the immune response by inhibiting the production of cytokines and growth factors. It can also reduce inflammation by inhibiting the activation of immune cells such as T cells and B cells. Tofacitinib has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
Tofacitinib has several advantages and limitations for lab experiments. It is a small molecule inhibitor of JAK enzymes, which makes it easy to synthesize and modify. It has been extensively studied in vitro and in vivo, which makes it a well-characterized compound. However, tofacitinib has limitations in terms of its selectivity for JAK enzymes. It has been shown to inhibit JAK1 and JAK3, but it also inhibits JAK2 and TYK2 to a lesser extent. This lack of selectivity can lead to off-target effects and limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-5-(1-piperidinylsulfonyl)benzamide. One direction is to develop more selective JAK inhibitors that target specific JAK enzymes. This could lead to more effective and safer therapies for autoimmune diseases. Another direction is to study the role of JAK enzymes in cancer and other diseases. JAK enzymes have been shown to play a crucial role in the development and progression of several cancers, and JAK inhibitors could be a promising therapy for these diseases. Finally, future studies could focus on the development of new synthesis methods for 2-chloro-5-(1-piperidinylsulfonyl)benzamide that are more efficient and environmentally friendly.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and alopecia areata. It has been shown to be a potent inhibitor of JAK enzymes, which play a crucial role in the signaling pathways of cytokines and growth factors. By inhibiting JAK enzymes, tofacitinib can modulate the immune response and reduce inflammation, which is a hallmark of many autoimmune diseases.
Eigenschaften
IUPAC Name |
2-chloro-5-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S/c13-11-5-4-9(8-10(11)12(14)16)19(17,18)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRATZHAMZCXNSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



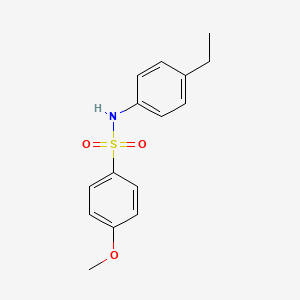

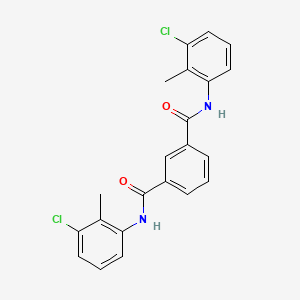

![(4-methoxy-2,3-dimethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3846163.png)
![2-[1-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine](/img/structure/B3846167.png)
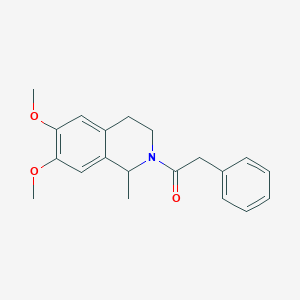
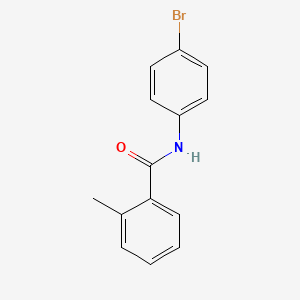

![4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B3846215.png)

![5-ethyl-3-{[5-(2-methoxy-4-methylphenyl)-4-phenyl-1H-imidazol-1-yl]methyl}-1,2,4-oxadiazole](/img/structure/B3846227.png)
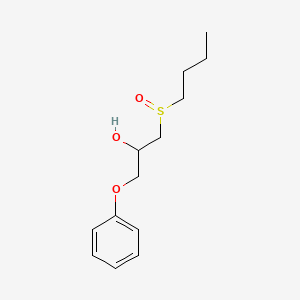
![N-[3-(diethylamino)propyl]-2-methyl-3-nitrobenzamide](/img/structure/B3846232.png)